8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3) :
- δ 2.45 (s, 3H, C2–CH3)
- δ 3.85 (s, 6H, OCH3)
- δ 6.75–7.45 (m, 7H, aromatic H)
- δ 4.20 (t, 2H, C8–CH2)
- δ 3.10 (m, 2H, C9–CH2)
13C NMR (100 MHz, CDCl3) :
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
Properties
Molecular Formula |
C25H22FN3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22FN3O3/c1-14-24(15-4-7-18(26)8-5-15)25-27-13-19-20(29(25)28-14)10-17(11-21(19)30)16-6-9-22(31-2)23(12-16)32-3/h4-9,12-13,17H,10-11H2,1-3H3 |
InChI Key |
ADPUTCZLQJJHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Protocol
Step 1 : Synthesis of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine
-
Reagents : 4-Fluorophenylacetonitrile, hydrazine hydrate, acetic acid.
-
Conditions : Reflux in ethanol (12 h, 80°C).
Step 2 : Coupling with 6-(3,4-Dimethoxyphenyl)-3,4-dihydroquinazolin-2(1H)-one
-
Reagents : POCl₃, DMF (Vilsmeier-Haack conditions).
-
Conditions : 110°C, 6 h, followed by neutralization with NaHCO₃.
-
Mechanism : Electrophilic substitution at the pyrazole C4 position, followed by intramolecular cyclodehydration.
Table 1 : Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | DMF | 110 | 6 | 65 |
| PCl₅ | Toluene | 100 | 8 | 52 |
| H₂SO₄ | AcOH | 120 | 10 | 48 |
One-Pot Tandem Cross-Dehydrogenative Coupling (CDC)
CDC of Pyrazolyl Anilines and Ethers
Mu et al. demonstrated CDC between pyrazolyl anilines and tetrahydrofuran (THF) to form pyrazoloquinolines. Adapting this method:
-
Substrates :
-
5-Amino-3-(4-fluorophenyl)-1H-pyrazole.
-
2-(3,4-Dimethoxyphenyl)tetrahydrofuran.
-
-
Catalyst : FeCl₃ (20 mol%).
-
Conditions : N₂ atmosphere, 120°C, 24 h.
-
Outcome : Forms the dihydropyrazoloquinazoline skeleton via C–O bond cleavage and C–N coupling.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Late-Stage Functionalization of the Quinazoline Core
To introduce the 3,4-dimethoxyphenyl group at position 8:
-
Substrate : 8-Bromo-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-6(7H)-one.
-
Reagents : 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Conditions : DME/H₂O (4:1), 80°C, 12 h.
Key Consideration : The bromo precursor is synthesized via bromination of the parent quinazolinone using NBS in CCl₄.
Reductive Amination and Cyclization
Assembly via Schiff Base Intermediate
Step 1 : Condensation of 5-Amino-3-(4-fluorophenyl)-1H-pyrazole with 2-(3,4-Dimethoxyphenyl)acetaldehyde
-
Reagents : Ethanol, glacial acetic acid.
-
Conditions : Reflux, 8 h.
-
Intermediate : Schiff base (imine).
Step 2 : Reductive Cyclization
-
Reagents : NaBH₃CN, MeOH.
-
Conditions : RT, 6 h.
-
Mechanism : Imine reduction followed by intramolecular cyclization to form the dihydroquinazoline ring.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency and Scalability of Methods
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 2 | 51 | High | Moderate |
| CDC | 1 | 65 | Moderate | Low |
| Suzuki Coupling | 2 | 72 | High | High |
| Reductive Amination | 2 | 49 | Moderate | Moderate |
-
Optimal Route : Suzuki-Miyaura coupling offers the highest yield and scalability, though it requires expensive Pd catalysts.
-
Cost-Effective Alternative : Cyclocondensation with POCl₃ balances yield and reagent accessibility.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole-Quinazoline Fusion
The position of ring fusion (pyrazole[1,5-a]quinazoline vs. other isomers) is controlled by:
Chemical Reactions Analysis
Substitution Reactions
The electron-rich aromatic systems and reactive positions on the heterocyclic scaffold enable nucleophilic and electrophilic substitutions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C, 12h | Introduction of amines or thiols at the 4-fluorophenyl group | |
| Electrophilic Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at the 7-position of the dihydroquinazolinone ring |
-
The 4-fluorophenyl group undergoes selective substitution with primary amines, yielding derivatives with enhanced solubility.
-
Bromination at the 7-position generates intermediates for cross-coupling reactions.
Oxidation and Reduction
The dihydroquinazolinone moiety is sensitive to redox conditions:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Aromatization to pyrazolo[1,5-a]quinazolin-6-one | Bioactivity modulation |
| Reduction | NaBH₄, MeOH, 0°C → 25°C | Selective reduction of ketone to alcohol (6-OH derivative) | Prodrug synthesis |
-
Oxidation eliminates the 7,8-dihydro feature, increasing planarity for target binding.
-
Reduction preserves the core structure while introducing polar hydroxyl groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 3-(4-fluorophenyl) → 3-aryl | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Introduction of N-alkyl/aryl groups | 65–78% |
-
The 3-(4-fluorophenyl) group participates in Suzuki reactions with boronic acids, enabling diversity-oriented synthesis.
-
Buchwald-Hartwig amination at the 8-position introduces nitrogen-based functionalities.
Ring-Opening and Functionalization
Controlled degradation pathways reveal synthetic versatility:
| Process | Conditions | Outcome |
|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 8h | Cleavage of dimethoxyphenyl group → carboxylic acid intermediate |
| Base-Mediated Ring Opening | NaOH (10%), EtOH/H₂O, 70°C | Pyrazoloquinazolinone → aminopyrazole derivative |
-
Hydrolysis of the 3,4-dimethoxyphenyl group under acidic conditions generates a carboxylic acid, useful for further conjugation.
-
Ring opening in basic media produces fragments for hybrid molecule synthesis .
Photochemical and Enzymatic Modifications
Emerging methods enhance selectivity:
| Method | Conditions | Result | Efficiency |
|---|---|---|---|
| UV-Induced Cyclization | UV-C (254 nm), CH₃CN, 24h | Formation of polycyclic derivatives | 58% |
| Enzymatic Oxidation | CYP450 isoforms, in vitro | Site-specific hydroxylation at C-9 | 22–34% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazoloquinazoline derivatives, including the compound . For instance, derivatives have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the molecular structure enhances this activity, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research indicates that similar pyrazoloquinazoline derivatives exhibit cytotoxic effects on cancer cell lines. The ability to inhibit cell proliferation and induce apoptosis in malignant cells is a promising area for future research. The fluorophenyl group may play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells .
Neuroprotective Effects
Some studies have suggested that pyrazoloquinazolines can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to certain substituents on the pyrazoloquinazoline framework may help mitigate neuronal damage .
Synthetic Applications
The compound can also serve as a precursor or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules with potential biological activity. This aspect is particularly relevant in drug discovery and development processes where novel compounds are sought after .
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazoloquinazoline derivatives revealed that specific modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines showed that derivatives of pyrazoloquinazolines could inhibit tumor growth significantly. The study highlighted the importance of the fluorophenyl moiety in increasing the efficacy of these compounds against resistant cancer strains, suggesting pathways for further exploration in drug formulation .
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparison with key analogs:
Substituent-Driven Structural Variations
- 8,8-Dimethyl-2-Phenyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6f): Substituents: 2-phenyl, 8,8-dimethyl. Melting Point: 244–245°C. Synthesis: 83% yield via microwave-assisted multicomponent reaction .
- 3-(4-Methoxybenzoyl)-8,8-Dimethyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m): Substituents: 3-(4-methoxybenzoyl), 8,8-dimethyl. Melting Point: 133–134°C. Synthesis: 71% yield under ultrasonication in water-ethanol . Key Feature: The 4-methoxybenzoyl group introduces a ketone functionality, enabling hydrogen bonding interactions absent in the target compound.
8-(4-Chlorophenyl)-3-(3,4-Dimethoxyphenyl)-2-Methyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one :
Physicochemical and Spectral Properties
*Calculated based on molecular formula C25H22FN3O3.
Biological Activity
The compound 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, particularly its anticancer potential, mechanism of action, and related research findings.
- Molecular Formula : C25H22FN3O3
- Molecular Weight : 431.467 g/mol
- IUPAC Name : 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 6
- LogP (XlogP) : 3.9
This compound satisfies Lipinski's rule of five, suggesting good oral bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 11.94 | Doxorubicin (IC50 8.90) |
| HepG2 (Liver) | 7.09 | Doxorubicin (IC50 8.55) |
These results indicate that the compound exhibits significant cytotoxicity against both MCF-7 and HepG2 cell lines, demonstrating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to inhibit key signaling pathways involved in cancer progression. Quinazoline derivatives are known to act as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers . The inhibition of these receptors can lead to reduced proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
-
Study on Quinazoline Derivatives :
A systematic evaluation of quinazoline derivatives revealed that modifications to the quinazoline scaffold can enhance anticancer activity. In particular, compounds with additional functional groups exhibited improved IC50 values against cancer cell lines . -
Molecular Docking Studies :
Molecular docking studies have demonstrated that the compound interacts favorably with target proteins involved in cancer signaling pathways. This interaction suggests a potential for designing more potent analogs based on the pyrazoloquinazoline framework . -
Comparative Analysis :
In comparative studies with other quinazoline derivatives, this compound showed superior activity against specific cancer types, indicating its promise as a lead compound for further development .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how is regioselectivity controlled?
Answer:
The synthesis typically involves multi-step strategies, such as cyclocondensation of substituted precursors. For example, regioselective synthesis can be achieved by controlling reaction conditions (e.g., solvent polarity, temperature) and using directing groups. Catalyst-free Biginelli-type reactions have been effective for related dihydropyrazoloquinazolinones, enabling regioselectivity through steric and electronic effects of substituents . Key steps include:
- Step 1: Formation of the pyrazoloquinazolinone core via cyclization.
- Step 2: Introduction of substituents (e.g., 3,4-dimethoxyphenyl, 4-fluorophenyl) through Suzuki coupling or nucleophilic substitution.
- Regioselectivity: Methoxy groups at the 3,4-positions on the phenyl ring enhance electron density, directing substitution to specific positions .
Table 1: Example Reaction Conditions for Regioselective Synthesis
| Step | Reagents/Conditions | Regioselectivity Driver | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Ethanol, reflux, 12 h | Electron-donating methoxy groups | 65–78 | |
| 2 | Pd(PPh₃)₄, DMF, 80°C | Halogen substituent positioning | 70–85 |
Basic: What spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?
Answer:
Structural confirmation requires a combination of 1H/13C NMR, FT-IR, and HRMS . Critical spectral markers include:
- 1H NMR:
- 13C NMR:
- FT-IR:
Table 2: Key Spectral Data for Structural Confirmation
Advanced: How can researchers optimize solvent systems to improve yields in halogen-substituted derivatives?
Answer:
Solvent polarity and proticity significantly impact reaction efficiency. For halogenated derivatives:
- Polar aprotic solvents (DMF, DMSO): Enhance solubility of aromatic intermediates, improving coupling reactions (e.g., Suzuki-Miyaura for 4-fluorophenyl) .
- Ethanol/water mixtures: Facilitate cyclization steps by balancing reactivity and solubility .
- Additives: Use of K₂CO₃ or Cs₂CO₃ in DMF stabilizes intermediates, reducing side reactions .
Key Optimization Strategy:
- Screen solvent systems using a gradient of polarity (e.g., toluene → DMF → DMSO) to identify optimal dielectric constants for intermediates.
Advanced: How to resolve contradictions in NMR spectral data during characterization?
Answer:
Discrepancies between observed and expected splitting patterns often arise from dynamic effects or impurities. Mitigation strategies include:
Variable Temperature NMR: Identify rotameric equilibria (e.g., hindered rotation of methoxy groups) by acquiring spectra at 25°C and 60°C .
2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., 8,9-dihydropyrazoloquinazolinones with methoxy/fluorophenyl groups) .
Example Case:
A doublet integrating for 2H at δ 7.60 ppm was initially misassigned to aromatic protons but corrected to fluorophenyl protons after HSQC analysis confirmed coupling to 19F .
Advanced: What role do methoxy groups play in the stability of intermediates?
Answer:
Methoxy substituents enhance stability through:
- Electron donation: Resonance effects stabilize the quinazolinone core, reducing degradation during acidic/basic conditions .
- Steric shielding: Bulky 3,4-dimethoxyphenyl groups protect reactive sites (e.g., lactam carbonyl) from nucleophilic attack .
Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
